2-(2-bromophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide
Overview
Description
2-(2-bromophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide is an organic compound that features a bromophenoxy group and a pyrimidinylsulfamoylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide typically involves multiple steps. One common method starts with the bromination of phenol to obtain 2-bromophenol. This is followed by the reaction of 2-bromophenol with chloroacetic acid to form 2-(2-bromophenoxy)acetic acid. The next step involves the coupling of this intermediate with 4-aminobenzenesulfonamide, which has been previously reacted with pyrimidine-2-sulfonyl chloride to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-bromophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfur and nitrogen atoms.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
2-(2-bromophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Research: The compound can be used to study the effects of sulfonamide derivatives on biological systems.
Material Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of 2-(2-bromophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets. The pyrimidinylsulfamoyl group can interact with enzymes or receptors, potentially inhibiting their activity. The bromophenoxy group may also play a role in binding to these targets, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide
- 2-(2-fluorophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide
- 2-(2-iodophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide
Uniqueness
2-(2-bromophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. This makes it distinct from its chloro, fluoro, and iodo analogs, which may have different chemical and biological properties.
Properties
IUPAC Name |
2-(2-bromophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN4O4S/c19-15-4-1-2-5-16(15)27-12-17(24)22-13-6-8-14(9-7-13)28(25,26)23-18-20-10-3-11-21-18/h1-11H,12H2,(H,22,24)(H,20,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YURWMGAQESTKQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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